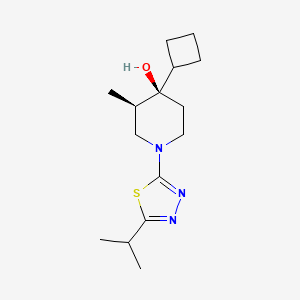

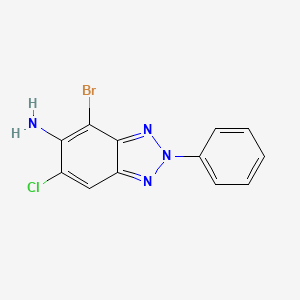

![molecular formula C20H19NO2 B5520123 2-(4-ethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B5520123.png)

2-(4-ethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

Descripción general

Descripción

"2-(4-ethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine" is a chemical compound belonging to the naphtho[1,2-e][1,3]oxazine class. These compounds are known for their diverse chemical reactions and significant applications in various fields, including medicinal chemistry.

Synthesis Analysis

The synthesis of related naphtho[1,2-e][1,3]oxazine derivatives can be achieved through different methods. One efficient approach is the one-pot condensation of 2-naphthol, aromatic aldehydes, and urea catalyzed by agents like tetramethylammonium hydroxide (TMAH) under solvent-free conditions (Montazeri & Nezhad, 2016). Another method involves the use of perchloric acid supported on silica (Ahangar et al., 2010).

Molecular Structure Analysis

The molecular structure of these compounds often exhibits certain stereospecific characteristics. For instance, the oxazine ring can adopt specific conformations, as seen in related compounds (Nizammohideen et al., 2009). The structure can be further characterized using NMR and other spectroscopic techniques (Márquez et al., 1998).

Chemical Reactions and Properties

These compounds are versatile in chemical reactions. For example, they can undergo ring-opening reactions, isomerization, and cycloaddition reactions, as observed in related naphtho[1,2-d]oxazines (Gerontitis et al., 2023).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, can be deduced from studies on similar compounds. For instance, the crystal structure of related compounds has been investigated, revealing specific conformational features and intermolecular interactions (Zhang & Li, 2009).

Aplicaciones Científicas De Investigación

1. Catalysis and Synthesis

Montazeri and Nezhad (2016) describe the use of 1,2-dihydro-1-arylnaphtho[1,2-e][1,3]oxazine-3-one derivatives in the context of multi-component reactions. They highlight the synthesis of these derivatives using tetramethylammonium hydroxide (TMAH) under solvent-free conditions, indicating its efficiency and potential in organic synthesis (Montazeri & Nezhad, 2016).

2. Antimicrobial Properties

Mathew et al. (2010) investigated the eco-friendly synthesis of naphtho[1,2-e][1,3]oxazine derivatives, emphasizing their antimicrobial activities. The study showed that these compounds exhibited significant in vitro antimicrobial effects against various pathogenic fungi and bacteria (Mathew et al., 2010).

3. Chemoselective Reactions

Shi et al. (2010) focused on the chemoselective synthesis of naphtho[1,2-e][1,3]oxazine derivatives, employing low-valent titanium reagents. This method demonstrated advantages like short reaction times and high chemoselectivity, which are valuable in selective organic synthesis (Shi et al., 2010).

4. Anti-inflammatory Potential

Chanu et al. (2019) explored the anti-inflammatory activities of naphtho[1,2-e][1,3]oxazine derivatives. Their research indicated notable anti-inflammatory effects in vitro, positioning these compounds as potential non-steroidal anti-inflammatory agents (Chanu et al., 2019).

5. Green Chemistry Approaches

Gupta et al. (2016) reported on the eco-friendly synthesis of naphtho[2,3-e][1,3]oxazine derivatives, highlighting the use of glycerol as a green medium. This approach underlines the environmental benefits and efficiency of green chemistry methods in synthesizing such compounds (Gupta et al., 2016).

6. Water Mediated Synthesis

Sadaphal et al. (2010) described a water-mediated synthesis technique for various [1,3]oxazine compounds, using alum as a catalyst. This method offers a non-toxic, reusable, and cost-effective approach, emphasizing the importance of sustainable practices in chemical synthesis (Sadaphal et al., 2010).

Propiedades

IUPAC Name |

2-(4-ethoxyphenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-2-22-17-10-8-16(9-11-17)21-13-19-18-6-4-3-5-15(18)7-12-20(19)23-14-21/h3-12H,2,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGRBLIRHCZREP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC3=C(C=CC4=CC=CC=C34)OC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

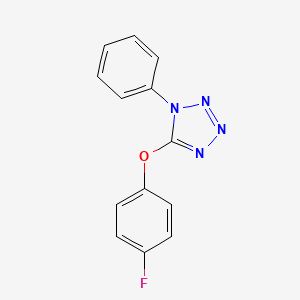

![N,N-dimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5520053.png)

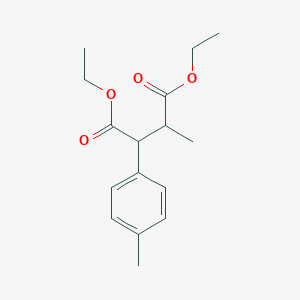

![1-(5-{1-[(2-methoxyphenyl)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5520061.png)

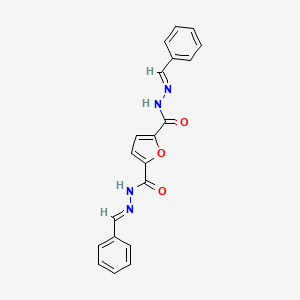

![7-isopropyl-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5520076.png)

![4-[5-(3-methoxy-2-naphthyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5520078.png)

![N-[1-methyl-2-(1,3-thiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5520086.png)

![4-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline](/img/structure/B5520095.png)

![N-[3-(3-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5520107.png)

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5520111.png)

![8-(2,3-difluoro-4-methylbenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5520126.png)